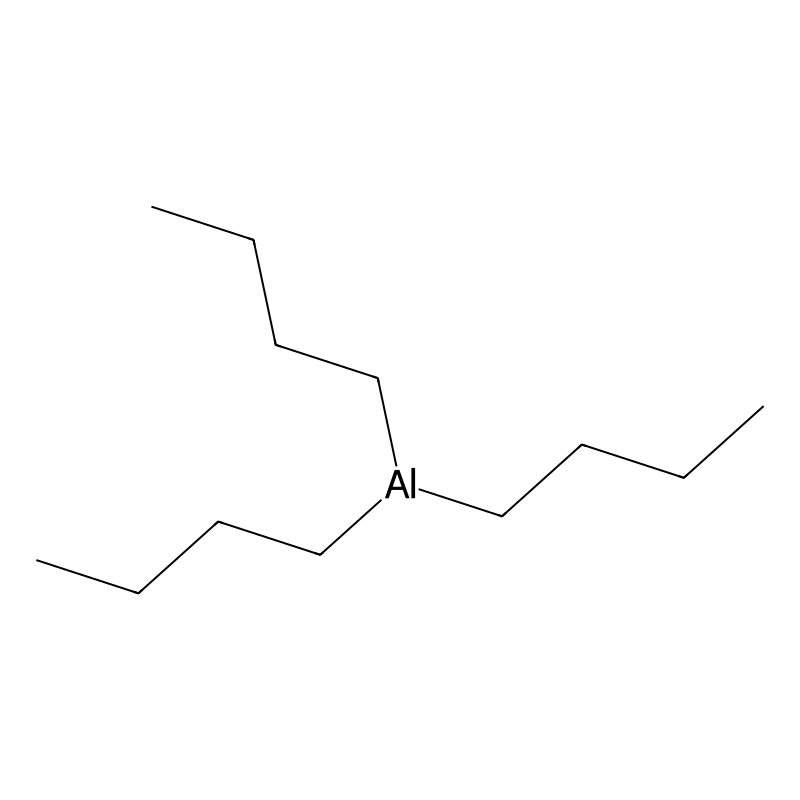

Aluminum, tributyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

safety data sheet for tributylaluminum

Hazards of Organoaluminum Compounds

Based on the chemistry of trimethylaluminum (TMA), organoaluminum compounds like tributylaluminum are generally characterized by two major hazards [1]:

- Pyrophoricity: They can ignite spontaneously upon contact with air.

- Violent Reactivity with Pro-Atic Compounds: They react violently with water, alcohols, and other compounds containing active hydrogen (O-H, N-H bonds), potentially leading to fires or explosions.

The table below summarizes the specific hazardous reactions detailed in the research for TMA, which are directly applicable to tributylaluminum.

| Hazard Category | Reactive Substance | Reaction Products & Observations |

|---|---|---|

| Reaction with Esters [1] | Methyl propionate (as a model for ester-based lubricants) | Forms adducts; with excess TMA, produces ketones and aluminum alkoxides (like Me₂AlOMe). |

| Reaction with Water [1] | Water (H₂O) | Forms highly active methylaluminoxane (a co-catalyst). |

| Reaction with Oxygen [1] | Oxygen (O₂) | Leads to the oxophilic derivatization of Al-C bonds. |

Experimental Protocols and Handling Insights

The research into TMA's reactivity provides crucial insights for handling all organoaluminum compounds safely in a laboratory setting.

- General Handling Protocol: The studies consistently describe experiments conducted under an inert nitrogen (N₂) atmosphere [1]. Reactions often began at low temperatures (-78 °C) before gradual warming to room temperature to control the reaction rate and prevent violent outcomes [1].

- Specific Reaction with Esters: When modeling the reaction with esters, TMA in toluene was added dropwise to the ester at -78 °C [1]. The reaction progress and products were monitored using NMR spectroscopy (¹H, ¹³C, and ²⁷Al), which confirmed the consumption of the starting ester and the formation of new aluminum-containing species [1].

Chemical Reaction Pathways

The reaction pathways of TMA with esters, as revealed in the research, involve multiple steps. The diagram below visualizes this process, showing the initial adduct formation and subsequent methylation leading to final products.

References

pyrophoric behavior of tributylaluminum explained

Pyrophoric Nature of Organoaluminum Compounds

Tributylaluminum belongs to a class of chemicals known as metal alkyls. According to safety data from Purdue University, metal alkyls such as R₃Al (where R is an alkyl group) are explicitly classified as pyrophoric and water-reactive [1].

These materials can ignite spontaneously upon exposure to air or moisture. The reaction with water is particularly hazardous, as it produces heat and hydrogen gas, which is highly flammable [1]. While the search results contain a detailed study on the related compound triethylaluminum (TEA), they do not extend to the specific quantitative data or methodologies for tributylaluminum that your request requires [2].

Experimental Insights from a Related Compound

The in-depth study on triethylaluminum (TEA) provides a useful reference model for understanding the potential hazards of organoaluminum compounds. The key findings and methods from this study are summarized below [2].

Table: Key Hazards and Findings from Triethylaluminum (TEA) Study

| Aspect Investigated | Key Finding / Methodology |

|---|---|

| Thermal Decomposition | No significant exothermic decomposition was detected via Differential Scanning Calorimetry (DSC) or RADEX calorimeter tests up to 250-270°C. |

| Reaction with Water | Incompatible and highly reactive; mixing TEA and water in a closed vessel led to rapid temperature and pressure increases, producing gaseous compounds like hydrogen, methane, and ethylene. |

| Influence of Contaminants | The presence of aluminum hydroxide (Al(OH)₃) acted as a source of water at high temperatures, exacerbating the reaction's violence. |

| Experimental Methods | Used closed vessel tests with remote mixing (using an explosive), calorimetry (DSC, RADEX), and analysis of gaseous products to understand reaction mechanisms. |

Proposed Hazard Assessment Workflow

The following diagram outlines a general experimental workflow for assessing the pyrophoric and reactive hazards of a chemical like tributylaluminum, based on methodologies applied in the TEA study [2].

This workflow for hazard assessment integrates thermal analysis and reactivity testing to develop safety protocols [2].

Suggestions for Further Research

To obtain the specific technical data on tributylaluminum you require, I suggest the following avenues:

- Search Specialized Databases: Directly query scientific databases like ScienceDirect, ACS Publications, or Google Scholar using terms such as "tributylaluminum pyrophoric hazards," "tributylaluminum thermal stability," and "organoaluminum compound combustion."

- Consult Safety Data Sheets (SDS): Obtain the Safety Data Sheet (SDS) for tributylaluminum from a commercial chemical supplier. These documents contain detailed, product-specific information on hazards, safe handling, and storage.

- Review Industry Guidelines: Look for safety guidelines and best practices published by major chemical manufacturers or industrial consortia that specialize in organometallic chemistry.

References

Carbon-Aluminum Bond Polarization in Organoaluminum Compounds: Fundamental Concepts, Methodologies, and Applications

Introduction to Carbon-Aluminum Bond Polarization

The carbon-aluminum (C-Al) bond represents one of the most fundamentally important and synthetically useful linkages in organometallic chemistry, characterized by its pronounced polarization due to the significant electronegativity difference between carbon (2.55) and aluminum (1.61). This substantial electron imbalance creates a bond where aluminum bears substantial partial positive charge (δ+) while carbon carries partial negative charge (δ-), making organoaluminum compounds highly reactive electrophiles that participate in diverse chemical transformations. The polarization of C-Al bonds dictates not only their reactivity but also their structure, bonding characteristics, and applications in synthetic chemistry, ranging from industrial-scale catalysis to sophisticated pharmaceutical synthesis.

Aluminum's position in Group 13 of the periodic table, with its electron-deficient nature and tendency to adopt sp² hybridized configurations, further enhances this bond polarization. The empty p-orbital in tricoordinate aluminum compounds creates an exceptionally strong Lewis acid character, while the nucleophilic nature of the carbon atom enables these compounds to function as both electrophiles and carbon nucleophile sources under appropriate conditions. Recent advances in aluminum chemistry have revealed that this fundamental bond polarization can be strategically modulated through ligand design, coordination environments, and oxidation state control, opening new avenues for synthetic applications that challenge traditional reactivity paradigms. This technical guide examines the core principles, experimental methodologies, and emerging applications of C-Al bond polarization for researchers and drug development professionals seeking to leverage these unique compounds in their work.

Fundamental Principles and Electronic Structure

Aluminum Electronic Configuration and Bonding

The electronic configuration of aluminum ([Ne] 3s² 3p¹) dictates its bonding behavior in organoaluminum compounds, with several key features contributing to the pronounced polarization of C-Al bonds:

Electron Deficiency: Aluminum has only three valence electrons, creating a fundamental electron deficiency in its compounds that drives the formation of multicenter bonds and Lewis acid-base adducts. This electron deficiency is partially relieved in tetracoordinate aluminum species but remains a dominant factor in bond polarization.

Orbital Energy Mismatch: The high-energy 3p orbital of aluminum interacts poorly with the lower-energy 2p orbital of carbon, creating a significant energy mismatch that contributes to bond polarization and weakness compared to bonds between carbon and earlier period elements.

Oxidation State Preferences: Aluminum predominantly exists in the +3 oxidation state across most organoaluminum compounds, though recent advances have stabilized Al(I) and Al(II) states in specialized ligand environments [1]. The Al(III) state has an empty orbital, making it a strong Lewis acid, while Al(I) species with an electron lone pair can function as Lewis bases, creating opportunities for frustrated Lewis pair (FLP) behavior when properly segregated within a molecular structure [1].

Theoretical Framework and Computational Insights

Modern computational approaches have provided profound insights into the electronic structure of organoaluminum compounds, revealing bonding patterns that explain their unique reactivity:

Charge Distribution Analysis: Natural Population Analysis (NPA) charges typically show aluminum centers bearing significant positive charge (often +1.5 to +2.0), with carbon atoms in C-Al bonds carrying substantial negative charge (approximately -1.0 to -1.5), confirming the highly polar covalent nature of these bonds.

Molecular Orbital Characteristics: The highest occupied molecular orbitals (HOMOs) in organoaluminum compounds typically reside on carbon atoms, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly aluminum-centered, facilitating nucleophilic attack at aluminum and electrophilic attack at carbon.

AIM Analysis: Atoms in Molecules (AIM) analysis reveals bond critical points with low electron density and positive Laplacian values, characteristic of electrostatic interactions and consistent with highly polar bonds.

Theoretical studies on model systems like C₂Al₄R₄ have revealed structures with well-separated Al(I) and Al(III) centers that maintain their distinct electronic characteristics without quenching through coordination or disproportionation [1]. In the most stable isomer (C₂Al₄H₄-01), two Al(III) atoms serve as bridgeheads in a quasi-planar C₂Al₂ ring, while two Al(I) atoms coordinate to sp³-hybridized carbon atoms with minimal Al(I)-Al(I) interaction (Mayer bond order = 0.14) [1]. This segregation of oxidation states creates opportunities for designing aluminum-based frustrated Lewis pairs with unique reactivity profiles.

Quantitative Data and Computational Findings

Aluminum Oxidation States and Bond Parameters

Table 1: Oxidation States and Bonding Characteristics in Organoaluminum Compounds

| Oxidation State | Electronic Configuration | Preferred Geometry | Representative Examples | Key Reactivity Features |

|---|---|---|---|---|

| Al(I) | [Ne] 3s² 3p¹ (two empty orbitals, one lone pair) | Linear or bent (coordination-dependent) | (Cp*Al)₄, C₂Al₄R₄ isomers | Lewis basicity, carbene-like behavior, FLP participation |

| Al(II) | Intermediate electron configuration | Variable (often bridge-forming) | R₁RAl–AlR₂ | Radical character, tendency to disproportionate |

| Al(III) | [Ne] (empty orbitals, strong Lewis acidity) | Trigonal planar (tricoordinate) or tetrahedral (four-coordinate) | AlR₃, Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂ | Strong electrophilicity, coordination versatility |

Table 2: Bond Parameters and Computational Data for Selected C-Al Systems

| Compound / System | Bond Length (Å) | Mayer Bond Order | Charge on Al (NPA) | Key Feature |

|---|---|---|---|---|

| C₂Al₄H₄-01 (global minimum) | Al(III)-C: 1.99-2.08, Al(I)-C: 2.10-2.15 | Al(III)-C: 0.75-0.85, Al(I)-C: 0.45-0.55 | Al(III): +1.8, Al(I): +0.3 | Well-separated Al(I)/Al(III) |

| Tebbe reagent (Ti01) | Ti-C: 1.95, Al-C: 2.10 (bridging CH₂) | Ti-C: 1.2, Al-C: 0.4 | Al: +2.1 | Titanium-aluminum heterobimetallic |

| Al(III)-NIL complexes | Al-N: 1.85-2.00 (iminepyridine) | Al-N: 0.45-0.65 | Al: +1.9 to +2.2 | Redox-active ligand support |

Bonding Analysis in C₂Al₄H₄ Systems

Computational studies of the C₂Al₄H₄ system reveal exceptional diversity in aluminum bonding environments:

Global Minimum Structure: The most stable isomer (01) features a quasi-planar C₂Al₂ ring with two tricoordinate Al(III) bridgehead atoms and two one-coordinate Al(I) atoms bound to sp³-hybridized carbons [1]. The Al(III)-Al(III) distance is unusually short (2.622 Å) but has minimal bonding character (Mayer bond index = 0.06), indicating a rigid skeleton effect rather than a genuine bonding interaction [1].

Multicenter Bonding Absence: In contrast to many electron-deficient organoaluminum compounds, C₂Al₄H₄-01 is associated with little multicenter bonding, instead featuring predominantly 2-center-2-electron bonds, as confirmed by adaptive natural density partitioning (AdNDP) analysis [1].

Electronic Segregation: The spatial separation between Al(I) and Al(III) centers in low-energy C₂Al₄H₄ isomers creates a molecular framework where the Lewis basicity of Al(I) and Lewis acidity of Al(III) remain active, enabling potential FLP behavior [1]. This segregation is maintained through the rigidity of the sp³-hybridized carbon framework.

Experimental Methods and Protocols

Synthesis and Characterization of Organoaluminum Compounds

The experimental investigation of C-Al bond polarization requires specialized synthetic and analytical approaches due to the air- and moisture-sensitive nature of most organoaluminum compounds:

Schlenk Line Techniques: All manipulations must be performed under inert atmosphere (argon or nitrogen) using Schlenk lines or gloveboxes to prevent hydrolysis or oxidation of organoaluminum compounds.

NMR Spectroscopy: ¹H, ¹³C, and ²⁷Al NMR spectroscopy provide critical insights into structure and bonding. ²⁷Al NMR is particularly valuable for identifying coordination environments, with four-coordinate Al centers typically appearing between 100-200 ppm and six-coordinate Al centers between 0-50 ppm relative to Al(H₂O)₆³⁺ as an external reference.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for structural characterization, though the challenge of obtaining suitable crystals often requires specialized crystallization techniques at low temperatures.

Protocol 1: C-Al Bond Formation via Transmetalation

A general protocol for forming C-Al bonds through transmetalation from organolithium or Grignard reagents:

Reaction Setup: In a flame-dried Schlenk flask under argon atmosphere, charge 10 mmol of anhydrous AlCl₃ in 30 mL of dry toluene or hexanes.

Cooling and Addition: Cool the suspension to -78°C and slowly add 30 mmol (3.0 equiv) of organolithium or Grignard reagent dropwise with vigorous stirring.

Warming and Stirring: Gradually warm the reaction mixture to room temperature and stir for 4-12 hours, monitoring completion by TLC or NMR spectroscopy.

Workup: Remove volatile materials under reduced pressure and extract the organoaluminum product into a suitable solvent (e.g., toluene, dichloromethane).

Purification: Recrystallize from appropriate solvents at low temperature (-30°C) to obtain analytically pure samples for characterization.

Protocol 2: Cryogenic C-Al Bond Functionalization

Recent methodology for cryogenic Csp³–F bond functionalization using organoaluminum compounds [2]:

Reaction Setup: In a dry reaction vessel under inert atmosphere, combine alkyl fluoride substrate (1.0 equiv) and organoaluminum reagent (1.2-1.5 equiv) in appropriate solvent (often chlorobenzene or toluene).

Temperature Control: Cool the reaction mixture to -78°C or -40°C using dry ice/acetone or acetonitrile baths, respectively.

Reaction Monitoring: Stir at cryogenic temperatures for 30-120 minutes, monitoring reaction progress by ¹⁹F NMR spectroscopy to track C-F bond cleavage.

Quenching and Isolation: Carefully quench the reaction with aqueous workup or direct chromatography, depending on product stability.

Product Characterization: Analyze products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and assess selectivity.

This protocol achieves remarkable chemoselectivity for C-F bonds over other halides, with complete conversion of primary alkyl fluorides at -40°C within 90 minutes while leaving alkyl chloride, bromide, iodide, and diverse functional groups (alkenyl, alkynyl, ether, ester, hydroxyl, nitrile, nitro, amide) untouched [2].

Analytical Techniques for Assessing Bond Polarization

Vibrational Spectroscopy: IR spectroscopy reveals shifts in C-Al bond stretching frequencies (typically 500-650 cm⁻¹) that correlate with bond polarity and coordination state.

Electrochemistry: Cyclic voltammetry can identify ligand-centered redox events in non-innocent ligand systems, where aluminum supports redox chemistry without changing oxidation state [3].

Computational Methods: High-level quantum mechanical calculations (CBS-QB3, CCSD(T)) provide quantitative measures of charge distribution, bond orders, and orbital interactions that complement experimental data [1].

Reactivity and Applications

C-F Bond Cleavage and Functionalization

The extreme polarization of C-Al bonds enables remarkable reactivity patterns, including the recently demonstrated cryogenic cleavage of C-F bonds - the strongest single carbon-heteroatom bond in organic chemistry (BDE = 485 kJ/mol for primary Csp³-F) [2]. This reaction challenges traditional halide reactivity expectations (C-I > C-Br > C-Cl ≫ C-F) by achieving selective C-F bond functionalization at temperatures as low as -78°C through the action of fluorophilic organoaluminum compounds [2].

The reaction proceeds through a proposed mechanism involving aluminum-ate complexes followed by fast nucleophile transfer, driven by the thermodynamic stability of the Al-F bond formed during the process [2]. This methodology demonstrates exceptional functional group tolerance and enables late-stage functionalization of complex molecules, opening new synthetic avenues for employing alkyl fluorides as practical building blocks in organic synthesis.

Cooperative Catalysis and Bond Activation

Organoaluminum compounds supported by non-innocent ligands (NILs) exhibit sophisticated reactivity through metal-ligand cooperation:

Redox Activity: Aluminum complexes with iminepyridine, diiminepyridine, and related NIL systems support reversible electron transfer without aluminum oxidation state changes, enabling catalytic cycles involving ligand-centered redox events [3].

Proton Transfer: Aluminum-ligand cooperative bond activation facilitates proton transfer reactions for acceptorless dehydrogenation of formic acid and anilines, and transfer hydrogenation catalysis [3].

Hydride Transfer: Coupled electron/proton transfer (proton-coupled electron transfer, PCET) in dihydropyridinate aluminum complexes enables hydride transfer chemistry with lowered kinetic barriers [3].

Applications in Polymer Chemistry and Materials Science

The unique reactivity of organoaluminum compounds continues to enable important applications in polymerization catalysis:

Ziegler-Natta Catalysis: M-(μ-Cl)-Al bridged complexes (M = Ti, Zr, V, Cr, Ni) play crucial roles in α-olefin polymerization and diene transformations, though their precise mechanisms remain actively investigated [4].

Single-Site Catalysts: Organoaluminum activators generate cationic species from metallocene precatalysts for highly controlled olefin polymerization, with the possible involvement of M-(μ-Cl)-Al species in catalytic cycles [4].

Polymer Upcycling: Recent developments demonstrate aluminum-mediated carbon-carbon bond cleavage in polyolefins, converting waste plastics into biodegradable surfactants through aluminum-catalyzed restructuring [5].

Visualization of Key Concepts and Mechanisms

Bond Polarization and Reaction Concepts

Diagram 1: Fundamental concepts of C-Al bond polarization and its chemical implications

C-F Bond Cleavage Mechanism

Diagram 2: Mechanism of cryogenic C-F bond cleavage via organoaluminum reagents

Conclusion and Future Perspectives

The polarization of carbon-aluminum bonds represents a fundamental property that dictates the reactivity and applications of organoaluminum compounds in synthetic chemistry. Recent advances have revealed unexpected reactivities, such as the cryogenic cleavage of C-F bonds that inverts traditional halide reactivity paradigms [2], and the stabilization of well-separated Al(I)/Al(III) systems that function as aluminum-based frustrated Lewis pairs [1]. These developments highlight the continuing potential for discovery in main group organometallic chemistry.

Future research directions will likely focus on several key areas:

Ligand Design Strategies: Continued development of non-innocent ligand systems that modulate aluminum reactivity through secondary coordination sphere effects and redox buffering capacity [3].

Sustainable Chemistry Applications: Expanding the role of organoaluminum compounds in polymer degradation and upcycling [5], as well as energy storage and conversion technologies.

Theoretical Method Development: Advanced computational models that accurately predict and rationalize the unique bonding and reactivity patterns in organoaluminum chemistry.

Pharmaceutical Applications: Leveraging the unique chemoselectivity of organoaluminum reagents for late-stage functionalization of complex molecules in drug development.

References

- 1. Theoretical Designs for Organoaluminum C2Al4R4 with Well ... [pmc.ncbi.nlm.nih.gov]

- 2. Cryogenic Organometallic Carbon–Fluoride Bond ... [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the Scope of Aluminum Chemistry with ... [pmc.ncbi.nlm.nih.gov]

- 4. Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and ... [mdpi.com]

- 5. Article Catalytic carbon-carbon bond cleavage and ... [sciencedirect.com]

Lewis acidity of trialkylaluminum compounds

Structural Basis and Origin of Acidity

The (R₃Al) primarily stems from the aluminum atom having an incomplete octet in its monomeric, three-coordinate state [1]. To achieve electronic stability, the aluminum center has a strong tendency to accept an electron pair from a Lewis base.

- Dimeric Structure: Simple trialkylaluminum compounds, such as trimethylaluminum (Al₂Me₆) or triethylaluminum (Al₂Et₆), predominantly exist as dimers in equilibrium with their monomers [1]. In these dimers, alkyl groups (R) bridge the two aluminum atoms.

- Dynamic Equilibria: These dimers participate in dynamic ligand exchange. For example, in trimethylaluminum, the terminal and bridging methyl groups interchange rapidly, even at room temperature, as observed by NMR spectroscopy [1]. This equilibrium between dimeric and monomeric forms is crucial for their reactivity, as the monomer is the primary Lewis acidic species.

- Adduct Formation: The Lewis acidity is quantified through their tendency to form stable adducts with Lewis bases like tetrahydrofuran (THF), pyridine, and tertiary amines. This coordination increases the aluminum atom's coordination number to four, resulting in a tetrahedral geometry [1] [2].

Quantitative Characterization and Trends

The Lewis acidity can be measured and compared using various experimental and computational methods. The table below summarizes key characteristics and quantitative data for selected organoaluminum compounds.

| Compound / System | Structural Features | Lewis Acidity Proxies & Observations |

|---|---|---|

| Trimethylaluminum (Me₃Al) | Dimeric (Al₂Me₆); dynamic monomer-dimer equilibrium [1]. | Forms adducts with THF, Et₃N, pyridine; fast Al-Me exchange [1]. |

| Methylaluminoxane (MAO) | Complex cages of (AlOMe)ₙ stabilized by "structural" AlMe₃ [3]. | Model cluster shows site-specific acidity: Site C > Site B > Site A in propensity to release [AlMe₂]⁺ [3]. |

| Zeolite with EFAL [4] | Extra-framework aluminum (EFAL) species in zeolite Y. | Lewis acid site concentration quantitatively correlates with EFAL content (via pyridine-FTIR); enhances catalytic reduction rate [4]. |

| AlEt₂Cl [5] | Weaker Lewis acid compared to AlCl₃ due to electron-donating ethyl groups [5]. | Acts as a fluoride scavenger and halogen source; selective for F/Cl exchange in gem-difluoroalkanes [5]. |

| AlEt₃ [5] | Weaker Lewis acid than AlEt₂Cl [5]. | Promotes defluorinative elimination in gem-difluoroalkanes to form monofluoroalkenes [5]. |

Applications in Synthesis and Catalysis

The controlled Lewis acidity of trialkylaluminum and related compounds is exploited in various high-value chemical transformations.

- Catalytic Activators: Methylaluminoxane (MAO), an oligomeric network of repeating -Al(Me)-O- units, is a critically important co-catalyst in industrial olefin polymerization. Its Lewis acidity functions to activate transition metal precatalysts, for instance, by abstracting a chloride or alkyl ligand to generate a highly reactive, cationic metal center [3].

- Selective C-F Bond Activation: The ability to fine-tune Lewis acidity by modifying the substituents on aluminum enables highly selective reactions. A notable example is the transformation of unactivated gem-difluoroalkanes, where different aluminum reagents lead to distinct products [5]:

- AlCl₃ (strong Lewis acid) promotes an intramolecular Friedel-Crafts alkylation.

- AlEt₂Cl (moderate Lewis acid) selectively achieves F/Cl exchange to yield alkenyl chlorides.

- AlEt₃ (weaker Lewis acid) induces defluorinative elimination to form monofluoroalkenes.

Experimental Characterization Workflow

The following diagram outlines a general workflow for characterizing the Lewis acidity of aluminum compounds using spectroscopic and catalytic methods, based on the protocols from the search results.

Experimental workflow for characterizing Lewis acidity

Here are detailed methodologies for key experiments cited in the search results:

1. Probe Molecule Adsorption and FTIR Spectroscopy [4]

- Purpose: To quantify the number and type (Lewis vs. Brønsted) of acid sites.

- Procedure:

- The solid sample (e.g., a modified zeolite) is placed in an IR cell and activated under vacuum at elevated temperature to remove water and other contaminants.

- The probe molecule, such as pyridine, is introduced to the sample at a controlled temperature and pressure.

- After adsorption, the physisorbed (weakly bound) pyridine is removed by evacuation.

- FTIR spectra are collected before and after adsorption. The characteristic vibrational bands of the chemisorbed pyridine are analyzed:

- A band near 1450 cm⁻¹ is assigned to pyridine coordinated to Lewis acid sites.

- A band near 1540 cm⁻¹ is assigned to pyridine bound to Brønsted acid sites.

- The concentration of Lewis acid sites can be calculated quantitatively from the intensity of the corresponding IR band.

2. Catalytic Testing via Meerwein-Ponndorf-Verley (MPV) Reduction [4]

- Purpose: To evaluate the catalytic activity of Lewis acid sites in a test reaction.

- Procedure:

- A catalytic reactor is charged with the catalyst (e.g., aluminum-exchanged zeolite Y).

- A mixture of the substrate (e.g., 4-tert-butylcyclohexanone) and a hydrogen donor solvent (e.g., isopropanol) is introduced.

- The reaction is conducted at a specific temperature (e.g., 80°C) with stirring.

- Reaction progress is monitored over time, typically using gas chromatography (GC) to measure the conversion of the ketone to the corresponding alcohol.

- The initial rate of reaction is calculated and correlated with the concentration of Lewis acid sites determined from pyridine-FTIR.

3. Computational Modeling of Lewis Acid Sites [3]

- Purpose: To understand the structure and relative acidity of different sites at an atomic level.

- Procedure:

- A model cluster is constructed to represent the system, such as the (AlOMe)₁₆(AlMe₃)₆ cage for methylaluminoxane (MAO).

- Density Functional Theory (DFT) calculations are performed to optimize the geometry of the model and calculate its energy.

- The tendency of different aluminum sites (e.g., sites A, B, and C in the MAO model) to release cationic fragments like [AlMe₂]⁺ is computed. This is often assessed by calculating the Gibbs free energy change (ΔG) for the dissociation reaction.

- The results are used to rationalize experimental observations, such as why certain sites are more catalytically active than others.

This guide synthesizes current research to show that the is not a single value but a tunable property that can be understood through a combination of advanced spectroscopic, catalytic, and computational techniques.

References

- 1. Organoaluminium chemistry - Wikipedia [en.m.wikipedia.org]

- 2. Lewis Acidic Aluminosilicates: Synthesis, 27Al MQ/MAS NMR ... [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity Trends of Lewis Acidic Sites in ... [pmc.ncbi.nlm.nih.gov]

- 4. Correlating Lewis acid activity to extra-framework ... [sciencedirect.com]

- 5. Selective synthesis of spirobiindanes, alkenyl chlorides, and... [nature.com]

electron-deficient nature of aluminum in organometallics

Theoretical Foundations of Electron Deficiency

Fundamental Concept and Definition

Electron-deficient organometallic compounds contain insufficient valence electrons to form conventional two-center, two-electron bonds between all adjacent atoms [1]. For aluminum, this arises when the atom has fewer than eight electrons in its valence shell but still forms stable molecular structures through multi-center bonding [2]. Aluminum's electropositive nature (Pauling electronegativity: 1.61) and presence of low-lying vacant p-orbitals create a strong tendency toward electron-deficient bonding [1].

Aluminum's Electronic Configuration and Lewis Acidity

Aluminum ([Ne] 3s² 3p¹) possesses only three valence electrons but has four valence orbitals (one 3s and three 3p), creating an inherent electron deficiency. This configuration makes aluminum a potent Lewis acid, readily accepting electron pairs from donors to achieve electronic stability [1]. The extent of electron deficiency varies with substitution pattern and coordination environment, with trialkylaluminum compounds (AlR₃) exhibiting the most pronounced effects.

Structural Evidence and Bonding Patterns

Classic Examples: Dimerization and Bridging

Trimethylaluminum (AlMe₃) exists as a dimeric gas-phase structure [AlMe₃]₂ with aluminum atoms in tetrahedral coordination [1]. The bridging methyl groups form three-center, two-electron (3c-2e) bonds through overlap of aluminum sp³ hybrid orbitals and carbon sp³ orbitals.

Figure 2: Three-center, two-electron bonding in Al₂Me₆ dimer

Contemporary Research: Heterobimetallic Complexes

Recent advances include heterobimetallic dimetallocenes, such as the lithium-aluminum complex where a lithium atom bridges between a cyclopentadienyl ligand and aluminum center [3]. The Al-Li bond exhibits high ionic character with significant dispersion interactions between isopropyl substituents [3]. X-ray diffraction reveals the aluminum center in pentaisopropylcyclopentadienylaluminylene exhibits η⁵-coordination to the cyclopentadienyl moiety with Al–C bond lengths of 2.207(3)-2.244(3) Å [3].

Quantitative Analysis of Aluminum-Carbon Bonds

Table 1: Thermodynamic Parameters of Organoaluminum Compounds

| Compound | M-C Bond Energy (kJ/mol) | ΔHf (kJ/mol) | Boiling Point (K) | Structure |

|---|---|---|---|---|

| AlMe₃ | 276.1 | -129.7 | 399.2 | Dimeric |

| AlEt₃ | ~265 | -125.5 | 453.2 | Dimeric |

| AliBu₃ | ~260 | -120.9 | 483.2 | Dimeric |

| Cp*Al | N/A | N/A | Sublimes at 323K | Tetrameric [3] |

Table 2: Comparative Bond Energies of Group 13 Methyl Compounds

| Compound | M-C Bond Energy (kJ/mol) | Volatility | Electron Deficiency |

|---|---|---|---|

| BMe₃ | 364.0 | High | Moderate |

| AlMe₃ | 276.1 | Moderate | High |

| GaMe₃ | 246.9 | High | Low |

| InMe₃ | 171.5 | Moderate | Minimal |

The data reveals a clear trend of decreasing bond energy down Group 13, consistent with poorer orbital overlap with larger, more diffuse atomic orbitals [1]. Aluminum occupies a distinctive position with moderate bond strength but pronounced electron deficiency.

Spectroscopic and Computational Evidence

NMR Spectroscopy

²⁷Al NMR spectroscopy provides crucial insights into aluminum's coordination environment. Monomeric cyclopentadienylaluminylenes exhibit characteristic upfield chemical shifts of δ(²⁷Al) = -150 to -170 ppm, while tetrameric aggregates appear at δ(²⁷Al) = -60 to -110 ppm [3]. This shift difference reflects increased π-bonding interactions in monomeric species, resulting in larger HOMO-LUMO gaps and reduced paramagnetic shielding contributions.

Computational Analyses

Density functional theory (DFT) calculations on pentaisopropylcyclopentadienylaluminylene reveal a positively charged aluminum center (+0.70-0.81 atomic units by natural population analysis) [3]. Frontier molecular orbitals consist of a lone pair at aluminum (HOMO) and degenerate 3p orbitals (LUMO) [3]. Quantum theory of atoms in molecules (QTAIM) analyses confirm the ionic character of Al-Cp interactions in these systems [3].

Experimental Protocols and Methodologies

Synthesis of Monomeric Cyclopentadienylaluminylene [3]

Principle: Utilize steric protection with pentaisopropylcyclopentadienyl (⁵Cp) ligands to prevent oligomerization.

Procedure:

- Begin with (pentamethylcyclopentadienyl)aluminum(I) tetramer precursor

- React with ⁵CpLi∙OEt₂ (1:1 molar ratio) in ethereal solvent

- Separate monomeric (⁵Cp)aluminylene from tetrameric byproducts

- Purify by sublimation under vacuum at 323 K

- Characterize by ¹H/²⁷Al NMR and X-ray diffraction

Key Characterization:

- ²⁷Al NMR (C₆D₆): δ = -154 ppm (ω½ = 521 Hz)

- Solid-state ²⁷Al NMR: δ = -154 ppm (SPE/MAS, 13 kHz)

- X-ray: Monomeric, η⁵-coordinated Cp ring, Al–Cpcentroid = 1.948(3) Å

Synthesis of Heterobimetallic Aluminum Complexes [4]

Principle: "Transition metal first" strategy for constructing Al–M bonds (M = Rh, Ir).

Procedure:

- Start with Vaska's complex analogs [M(PPh₃)₂(CO)Cl] (M = Ir, Rh)

- React with AgNO₃ or AgOTf in presence of bridging ligand (pyridinemethanol, hydroxypyridine, hydroxyquinoline)

- Isolate monometallic precursor via crystallization

- Treat with triisobutylaluminum (1 eq) in THF at room temperature

- Monitor by ¹H NMR for diagnostic Al-alkyl signals (δ -0.29 to 0.02 ppm)

Key Considerations:

- Anion effects (NO₃⁻ vs OTf⁻) minimally influence donor properties

- Tetrahedral aluminum coordination confirmed by DFT

- Fast quadrupolar relaxation prevents ²⁷Al NMR observation in low-symmetry environments

Biological and Pharmaceutical Applications

Anti-inflammatory Organometallics

While aluminum complexes are less explored than precious metals, electron-deficient organometallics show significant therapeutic potential. Half-sandwich ruthenium, osmium, and iridium complexes exhibit dose-dependent inhibition of LPS-induced NO production in RAW 264.7 murine macrophages and MRC-5 fibroblast cells [5]. Iridium complexes with carborane and benzene-dithiolato ligands demonstrate particularly non-cytotoxic anti-inflammatory responses [5].

Structure-Activity Relationships

The anti-inflammatory activity correlates with the complexes' electron-deficient character and unique solution chemistry compared to organic drugs [5]. This suggests potential for novel mechanisms of action distinct from traditional anti-inflammatory compounds.

Stability and Reactivity Considerations

Thermal Stability

Organoaluminum compounds are generally thermodynamically unstable with respect to decomposition pathways but exhibit kinetic stability due to high activation barriers [1]. For example, while ΔG for decomposition of EtAl to AlH and ethylene is negative, the reaction proceeds slowly without catalysts.

Air and Moisture Sensitivity

Most organoaluminum compounds are highly pyrophoric and require handling under inert atmosphere [1]. Their susceptibility to hydrolysis increases with M-C bond polarity and availability of low-lying empty orbitals on aluminum [1].

Conclusion and Future Directions

The enables diverse structural motifs from simple dimers to sophisticated heterobimetallic complexes. This fundamental property underpins applications in catalysis, materials science, and emerging biological applications. Future research directions include:

- Developing aluminum-based ligands with tunable electronic properties

- Exploiting aluminum's oxophilicity for selective bond activation

- Designing aluminum-containing therapeutics with novel mechanisms

References

- 1. Main Group Organometallic Chemistry [wwwchem.uwimona.edu.jm]

- 2. Biologically Active Exceptions to the Octet Rule [chem.libretexts.org]

- 3. A lithium–aluminium heterobimetallic dimetallocene [nature.com]

- 4. Systematic Evaluation of the Electronic Effect of Aluminum ... [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of electron - deficient - PMC organometallics [pmc.ncbi.nlm.nih.gov]

tributylaluminum Ziegler-Natta catalyst preparation method

Ziegler-Natta Catalyst Preparation: A Workflow

The preparation of a heterogeneous Ziegler-Natta catalyst is a multi-step process where tributylaluminum can act as a co-catalyst. The following diagram outlines the general workflow, from support preparation to final polymerization.

Detailed Experimental Protocols

This section details the methodology based on general principles and a specific example for producing Ultra-High Molecular Weight Polyethylene (UHMWPE).

Support and Catalyst Precursor Synthesis

The activity and stereoselectivity of the catalyst heavily depend on the support structure [1] [2].

Key Materials:

- Anhydrous Magnesium Chloride (MgCl₂)

- Ethanol (anhydrous)

- 2-Ethyl-1-hexanol (or similar emulsifier, optional)

- Titanium Tetrachloride (TiCl₄)

- Inert hydrocarbon solvents (e.g., n-heptane, n-hexane)

Procedure for Spherical MgCl₂·nEtOH Adduct:

- Melting: Under a strict nitrogen atmosphere, melt anhydrous MgCl₂ and anhydrous ethanol together at a elevated temperature (e.g., 120 °C) to form a uniform MgCl₂·nEtOH melt. The typical molar ratio of EtOH/MgCl₂ is between 2.5 and 3.0 [1] [3].

- Emulsification (Optional): To control particle morphology, add an emulsifier like Span 80 (e.g., 1.0% by weight) to the melt. This step promotes the formation of highly spherical catalyst particles, which is beneficial for reactor operation and polymer morphology [2].

- Quenching: The molten adduct is then dispersed by adding it to a cold, dry, and vigorously stirred inert hydrocarbon solvent like heptane or hexane, cooled to -20 °C to 0 °C. This rapid cooling ("melt quenching") produces solid, spherical adduct particles.

- Washing: The solid adduct particles are filtered and washed repeatedly with dry solvent to remove any unreacted materials and then dried under vacuum.

Procedure for TiCl₄ Impregnation:

- Reaction: Suspend the spherical MgCl₂·nEtOH adduct in cold, pure TiCl₄ or a solution of TiCl₄ in an inert solvent. The mixture is typically heated, for example, to 80-120 °C for 1-2 hours with stirring.

- Isolation: After the reaction, the solid is allowed to settle, the liquid is decanted, and the solid catalyst precursor is filtered.

- Purification: The solid is washed multiple times with a dry, hot inert hydrocarbon (e.g., n-hexane at 60-80 °C) until the washings become colorless, indicating the removal of excess TiCl₄ and reduction byproducts.

- Storage: The final catalyst precursor (MgCl₂/TiCl₄) is stored as a dry, free-flowing powder under a pure nitrogen or argon atmosphere.

Catalyst Activation and Polymerization Protocol

This protocol is adapted from a study that used tri-isobutylaluminum (TiBA) to produce UHMWPE, highlighting a co-catalyst choice that minimizes chain transfer [3]. The principles apply to tributylaluminum, though activity may vary.

Key Materials:

- Catalyst Precursor (MgCl₂/TiCl₄ from above)

- Tributylaluminum (TnBAl) or Tri-isobutylaluminum (TiBA)

- Polymerization-grade monomer (e.g., Ethylene, 99.99% purity)

- Hydrogen gas (for molecular weight control, if needed)

- n-Hexane or n-Heptane (as polymerization diluent)

Slurry-Phase Polymerization Procedure:

- Reactor Preparation: A glass or stainless-steel reactor (e.g., a 1-liter Buchi autoclave) is thoroughly baked and purged with inert gas (N₂ or Ar) to remove moisture and oxygen.

- Charging: The reactor is charged with a precise volume of dry, purified n-hexane under a nitrogen blanket.

- Co-catalyst Addition: A calculated amount of tributylaluminum (typically as a solution in hexane) is injected into the reactor using a gas-tight syringe. The molar ratio of [Al]/[Ti] is a critical parameter and should be optimized (see Table 2).

- Monomer Saturation: The reactor content is stirred and saturated with the monomer (ethylene) at the desired pressure.

- Catalyst Injection: The catalyst precursor (MgCl₂/TiCl₄) is suspended in a small amount of dry hexane and injected into the reactor to initiate polymerization.

- Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour) while maintaining constant monomer pressure and temperature by continuous feeding.

- Termation: The polymerization is terminated by venting the monomer and adding a small amount of acidified alcohol (e.g., 10% HCl in ethanol) to the reaction mixture to deactivate the catalyst.

- Polymer Recovery: The polymer slurry is filtered, and the solid polymer is washed repeatedly with ethanol and distilled water, then dried under vacuum at 60 °C to a constant weight.

Key Experimental Parameters and Performance Data

Optimizing the reaction conditions is crucial for achieving the desired polymer properties. The following tables summarize critical parameters based on the literature.

Table 1: Catalyst Preparation Parameters and Their Effects

| Parameter | Typical Range / Example | Role & Impact |

|---|---|---|

| Support Type | MgCl₂·2.8EtOH adduct [3] | Creates high-surface area support for TiCl₄; controls polymer morphology. |

| Emulsifier Use | 1.0 wt.% Span 80 [2] | Increases sphericity of catalyst particles, can boost activity by ~40%. |

| TiCl₄ Loading | N/A | Determines the number of potential active sites. Higher loading can increase activity. |

| Internal Donor | Diethyl phthalate, Diisobutyl phthalate [4] [5] | Improves stereoselectivity (tacticity) in polypropylene production. |

Table 2: Polymerization Conditions and Outcomes with Al(Bu)₃-type Co-catalysts

| Parameter | Effect on Polymerization | Example Data / Optimal Range |

|---|---|---|

| Co-catalyst Type | Tri-isobutylaluminum (TiBA) is less active towards chain transfer, favoring UHMWPE formation [3]. Tributylaluminum (TnBA) is a common, highly active co-catalyst. | TiBA recommended for UHMWPE [3]. |

| [Al]/[Ti] Molar Ratio | Critical for activating Ti sites; too high or too low reduces activity. | Optimal range often 50-150 [3]. |

| Polymerization Temperature | Affects activity, molecular weight, and polymer microstructure. | For UHMWPE: 50-70 °C [3]. |

| Monomer Pressure | Higher pressure typically increases reaction rate. | UHMWPE can be produced even at low pressure (e.g., 2 bar) [2]. |

| Resulting Activity | Measure of catalyst efficiency. | Up to 40% increase with emulsifier [2]. |

| Molecular Weight (Mv) | Target property for UHMWPE. | > 1.5 × 10⁶ g/mol, up to 3.1-5.2 × 10⁶ g/mol [3]. |

Critical Safety and Handling Notes

The components used in Ziegler-Natta catalyst systems are highly reactive and require extreme caution.

- Air- and Moisture-Sensitivity: All catalysts and co-catalysts, including tributylaluminum and the catalyst precursor, are pyrophoric (ignite spontaneously in air) and react violently with water [6] [4]. All procedures must be conducted under an inert atmosphere (high-purity N₂ or Ar) using Schlenk-line or glovebox techniques.

- Handling of TiCl₄: Titanium tetrachloride is a corrosive liquid that reacts with moisture in air to release HCl gas, which is highly toxic and corrosive. It must be handled in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including fire-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves.

Research Application Notes

- Co-catalyst Selection: The choice of co-catalyst (e.g., TnBAl vs. TiBA vs. Triethylaluminum (TEAL)) is a key variable. TiBA has been shown to be particularly effective for UHMWPE due to its lower chain transfer activity [3].

- Morphology Control: The "replica effect" is a powerful concept where the morphology of the catalyst particle is directly replicated in the polymer particle. Using a spherical MgCl₂ support is key to producing free-flowing polymer granules that are essential for industrial gas-phase or slurry processes [1] [2].

- Beyond Polyethylene: While this guide focuses on polyethylene, Ziegler-Natta catalysts are also paramount for producing stereoregular polypropylene. For this application, the use of internal and external electron donors is essential to control tacticity [4] [5].

References

- 1. US7071137B2 - Method of making a ziegler-natta catalyst [patents.google.com]

- 2. Synthesis of highly spherical Ziegler – Natta by employing... catalyst [link.springer.com]

- 3. [PDF] Synthesizing UHMWPE Using Ziegler ‐ Natta System of... Catalyst [semanticscholar.org]

- 4. – Ziegler - Wikipedia Natta catalyst [en.wikipedia.org]

- 5. sciencedirect.com/topics/chemistry/ ziegler - natta -catalysis [sciencedirect.com]

- 6. - Ziegler : Formula, Mechanism & Uses Explained Natta Catalyst [vedantu.com]

how to synthesize tributylaluminum laboratory procedure

Synthesis Methods for Trimethylaluminum (TMA)

The core principles and reaction setups from TMA synthesis may be adaptable. The following table summarizes two common catalytic methods.

| Method Name | Core Reaction | Key Feature | Catalyst Role |

|---|---|---|---|

| Alkali Metal Reduction with Fluoride Catalyst [1] | (CH₃)₂AlCl + 2 Na → 1/3 (CH₃)₃Al + NaCl + Al (uncatalyzed); Improved with NaF [1] | Prevents reactor fouling by stopping NaCl/Al from coating sodium metal [1]. | NaF believed to convert (CH₃)₂AlCl to (CH₃)₂AlF, which is more easily reduced, regenerating NaF [1]. |

| Metal/Methyl Chloride Catalytic System [2] | CH₃AlCl₂ + M + CH₃Cl → (CH₃)₃Al + MClₓ (M = Na, K, Mg) [2] | Integrates methyl chloride to react with in-situ generated aluminum, preventing issues with metallic aluminum byproducts [2]. | Metals/ions (e.g., Cu, Fe, Ni) ranking after Al in the electrochemical series significantly increase reaction rate [2]. |

Detailed Experimental Protocol: Alkali Metal Reduction with NaF Catalyst

This procedure is adapted from US5015750A for the synthesis of trimethylaluminum from dimethylaluminum chloride (DMAC) and sodium, using sodium fluoride (NaF) as a catalyst [1].

Reaction Setup

- Apparatus: Use a four-necked flask (e.g., 2-liter) equipped with:

- A mechanical agitator.

- A thermowell.

- A dropping funnel.

- A sodium bead charge port.

- An oil-jacketed condenser with a stillhead and a receiver.

- Heating: Place the flask in a temperature-controlled oil bath.

- Atmosphere: Ensure the system is purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

Reagents

- Dimethylaluminum chloride (DMAC)

- Sodium metal (beads)

- Sodium fluoride (NaF), 1 to 10 mole % relative to DMAC [1]

- High-boiling solvent (e.g., mineral oil)

Procedure

- Initial Charge: Add mineral oil (e.g., 200 ml) and NaF (e.g., 3.5 g, 0.083 mol) to the reaction flask [1].

- Sodium Addition: Add sodium beads (e.g., 45.8 g, 1.991 mol) to the flask [1].

- Heating and Stirring: Heat the flask to 135-150°C with vigorous stirring to create a dispersion of molten sodium in the oil [1].

- DMAC Addition: Add DMAC (e.g., 110 ml) dropwise from the dropping funnel over about 85 minutes [1].

- Post-Reaction Stirring: Continue stirring and heating for an additional 2.5 hours after DMAC addition is complete [1].

- Isolation: After the reaction mixture cools, isolate TMA from the black, free-flowing bottoms by 1-plate vacuum distillation [1].

Typical Results and Yield

- In a scaled-up example (10-gallon reactor), this method yielded trimethylaluminum with high purity (≤ 0.03 wt% DMAC) and a yield of 86.5% [1].

- The reactor bottoms were easily removable, non-pyrophoric, and without large lumps, demonstrating the effectiveness of the NaF catalyst in preventing fouling [1].

Critical Safety and Handling Protocols

Organoaluminum compounds are extremely hazardous and require stringent safety measures.

- Pyrophoricity: Trimethylaluminum is highly pyrophoric, igniting instantly upon contact with air [3] [4]. All procedures must be conducted in an inert atmosphere (e.g., nitrogen or argon glovebox) using Schlenk-line techniques.

- Water-Reactivity: It reacts violently with water, releasing flammable methane gas [4]. The reaction energy can cause ignition.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including fire-retardant lab coats, face shields, and thermally resistant gloves.

- Emergency Planning: Have a contingency plan for leaks or spills. Water sprinklers are not suitable for suppressing TMA fires [3]. FM Global standards recommend specialized cabinets with nitrogen inerting systems, optical flame detectors, and spill containment reservoirs [3].

- Training: These compounds should only be handled by individuals specifically trained in their safe use [5].

Application and Workflow

The synthesis of trialkylaluminum compounds like TMA is a cornerstone of organometallic chemistry with broad industrial applications. The following diagram outlines the general workflow for synthesis and a key application.

Adaptation for Tributylaluminum Synthesis

While the methods above are for TMA, the general approach may be adaptable for tributylaluminum:

- Potential Starting Materials: Instead of methylaluminum chlorides (e.g., DMAC), you would use butylaluminum chlorides. Instead of methyl chloride, you would use butyl chloride.

- Reaction Considerations: The longer carbon chain of the butyl group will influence reactivity, boiling points, and solubility. You will need to optimize reaction temperature, time, and catalyst loading accordingly. The core safety principles remain identical.

References

- 1. US5015750A - Preparation of trimethylaluminum [patents.google.com]

- 2. preparation method for trimethylaluminum [patents.justia.com]

- 3. Trimethylaluminium Fire Safety For Semiconductor ... [kfpi.com]

- 4. Trimethylaluminium [en.wikipedia.org]

- 5. conversion of esters to amides with dimethylaluminum ... [orgsyn.org]

Application Notes: Triisobutylaluminum (TIBA) as a Co-catalyst

handling and storage procedures for tributylaluminum

Properties and Hazards of Tributylaluminum

Tributylaluminum (TBA) is a pyrophoric and water-reactive organoaluminum compound. Pyrophoric substances ignite spontaneously upon contact with air, and water-reactive substances react violently with water, posing significant fire and explosion risks [1].

The table below summarizes its key identifiers and hazards:

| Property | Description |

|---|---|

| CAS Number | 1116-70-7 [1] |

| Molecular Formula | C₁₂H₂₇Al [1] |

| Hazard Codes | F (Flammable), C (Corrosive) [1] |

| Risk Phrases | R11 (Highly Flammable); R14/15 (Reacts violently with water, liberating extremely flammable gases); R34 (Causes burns) [1] |

| Hazard Class | 4.2 (Substances liable to spontaneous combustion) [1] |

Storage Protocols

Proper storage is critical to prevent dangerous reactions. The core principle is segregation by hazard class [2].

- Primary Storage Condition: Store in a "water-free area" to prevent contact with moisture [1].

- Segregation from Incompatible Materials:

- Acids and Bases: Segregate from both mineral and organic acids, as well as alkalis (bases) [2].

- Oxidizers: Store separately from oxidizing agents [2].

- Water-Reactives: While TBA itself is water-reactive, the segregation table indicates it should be stored separately from other classes of water-reactive chemicals [2].

- Containment: Use sealed, air-impermeable containers to prevent exposure to air and moisture. A dedicated corrosive storage cabinet is recommended for safety [2].

Handling and Operational Procedures

General Handling Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and flame-resistant gloves. Consult the specific Safety Data Sheet (SDS) for definitive PPE requirements.

- Engineering Controls: Perform all handling and transfer operations in an inert atmosphere, such as inside a glove box, or using Schlenk line techniques to exclude air and moisture [1].

- Work Area: Ensure the work area is well-ventilated and clear of any ignition sources (e.g., open flames, hot surfaces).

First Aid and Emergency Response

- Inhalation: Remove to fresh air and seek immediate medical attention.

- Skin Contact: Immediately brush off any solid material. Wash contaminated skin with plenty of water and soap. Remove contaminated clothing and seek medical attention [1].

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

- Fire: Use a Class D fire extinguisher for metal fires. Do not use water or conventional extinguishers.

Spill and Waste Disposal

- Spill Management: For small spills, immediately cover with an inert, dry absorbent material (e.g., sand) and place it in a suitable container for disposal. For large spills, evacuate the area and call for emergency services.

- Waste Disposal: Collect all waste TBA and contaminated materials in compatible, clearly labeled containers under an inert atmosphere. Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Experimental Setup and Process Workflow

The following diagram outlines the logical workflow for the safe handling of tributylaluminum in a laboratory setting, integrating the key protocols discussed.

Critical Safety Notes

- Do Not Store Aqueous Solutions: Never store pre-mixed solutions like Nitol (nitric acid and ethanol) as they can become explosive. Prepare them immediately before use [2].

- Secondary Containment: Always use secondary containment (e.g., chemical-resistant drip trays) for all liquid chemicals to contain spills or leaks [2]. Ensure the tray material is compatible (e.g., avoid aluminum trays with strong bases).

Information Gaps and Further Research

The available search results provide a strong foundational understanding but lack the depth required for fully detailed application notes. Key information missing includes:

- Detailed quantitative data (e.g., vapor pressure, exact autoignition temperature).

- Specific container types and seal specifications.

- Step-by-step, validated analytical methods for quantifying TBA.

- Detailed first-aid and emergency shower/eyewash protocols.

To create comprehensive protocols, you should consult the full Safety Data Sheet (SDS) from a certified chemical supplier and refer to specialized manuals on handling pyrophoric materials, such as the Prudent Practices in the Laboratory handbook published by the National Research Council.

References

tributylaluminum in alpha-olefin production process

The Ziegler Process for Alpha-Olefin Production

The modified Ziegler process, used by major producers like INEOS, is a key method for producing a distribution of linear alpha-olefins (LAOs) like 1-hexene and 1-octene [1]. The following diagram illustrates the core two-step workflow of this stoichiometric Ziegler process.

This process relies on organoaluminum chemistry [2]:

- Step 1 - Chain Growth: Triethylaluminum (TEA) reacts with excess ethylene at high pressure and relatively low temperature. Multiple ethylene molecules insert into the aluminum-carbon bonds, forming a mixture of long-chain trialkylaluminum compounds.

- Step 2 - Displacement & Recovery: The long-chain trialkylaluminum compounds are then reacted with more ethylene at higher temperature and lower pressure. This displaces the long chains as alpha-olefins and regenerates the TEA catalyst for recycling.

Protocol: Synthesis of Trialkylaluminum Derivatives

The following table summarizes a published method for synthesizing trialkylaluminum compounds from non-solvated aluminum hydride and α-olefins, which is closely related to the chemistry in the Ziegler process [3].

| Parameter | Description |

|---|---|

| Objective | Synthesis of trialkylaluminum derivatives via hydroalumination of α-olefins. |

| Reaction | Non-solvated polymeric (AlH₃)ₙ + α-Olefins → R₃Al |

| Standard Conditions | Temperature: 120-140 °C. |

| Mechanochemical Activation | Can be used to accelerate the reaction. |

| Catalytic Initiation | Addition of catalytic R₃Al or ate-complexes (e.g., LiAlR₄, NaAlR₄). |

| Catalytic Conditions | Temperature: 60-90 °C (with ate-complexes). Higher reaction rate, yields R₃Al free from carbalumination by-products and α-olefin dimers. |

Key Considerations for Researchers

For scientists working in this field, the following points are crucial:

- Industrial Relevance: The Ziegler process is a major industrial workhorse. Understanding the chemistry of organoaluminum compounds like triethylaluminum is fundamental to grasping large-scale alpha-olefin production [1] [2].

- Process Flexibility and Challenge: While highly effective, a key industrial challenge of the Ziegler and similar processes is producing a wide distribution of alpha-olefin chain lengths (e.g., C4 to C20+). Balancing the supply and demand for all these different products is complex [2].

- Catalyst Specificity: The experimental protocol shows that the choice of catalyst (e.g., using ate-complexes) can significantly improve reaction efficiency and product purity by lowering the required temperature and suppressing unwanted side reactions [3].

Reference Summary

The following table summarizes the key sources that inform this application note.

| Reference | Key Contribution |

|---|---|

| [1] | Industrial application of the modified Ziegler process for commercial LAO production. |

| [3] | Synthetic methodology for trialkylaluminum compounds from AlH₃ and α-olefins. |

| [2] | Detailed technical overview of Ziegler process mechanics and industrial context. |

References

Synthetic Methods for Trialkylaluminum Compounds

The table below summarizes two primary one-step methods for synthesizing trialkylaluminum and related dialkylaluminum hydride compounds, as described in the literature [1] [2] [3].

| Method | Core Reaction | Example Reagents | Key Products |

|---|---|---|---|

| Hydrolysis of Alkylaluminum Chlorides [1] | ( \text{MAlH}_4 + \text{R}_2\text{AlHal} + \alpha\text{-olefin} ) | MAlH4 (M = Li, Na); R2AlHal (Hal = Cl, Br); 3-methylbut-1-ene, hex-1-ene, etc. | R3Al, R2AlH, R2R"Al, RR"AlH |

| Reaction with Silica [2] | ( \text{R}_3\text{Al} + \text{Silica Gel} ) | Trimethylaluminum (Me3Al), Triethylaluminum (Et3Al) | Surface-bound alkylaluminum species |

Experimental Protocol Overview

Based on the search results, here is a generalized protocol inspired by the one-step synthesis method.

Protocol: One-step Synthesis of Trialkylaluminum/Dialkylaluminum Hydrides [1]

Reaction Setup

- Perform all manipulations using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., argon or nitrogen) [3].

- In a suitable reaction vessel, combine the alkaline metal aluminum hydride (MAlH₄, e.g., NaAlH₄) and the alkylaluminum chloride (R₂AlCl) in an appropriate anhydrous solvent.

Initiation and Addition

- Initiate the reaction, often by warming the mixture slightly.

- Slowly add the α-olefin (e.g., hex-1-ene or oct-1-ene) to the reaction mixture.

Reaction Completion

- Stir the mixture for a designated period until the reaction is complete, as monitored by a suitable analytical technique.

Work-up and Isolation

- The trialkylaluminum or dialkylaluminum hydride product may be isolated using techniques such as distillation or separation from a complex mixture. One known method involves exploiting the formation of complexes with low molecular weight saturated hydrocarbons, followed by a displacement reaction with a nitrogen-based complexing agent to separate the trialkylaluminum compounds [4].

> Critical Safety Note: Trimethylaluminum and other trialkylaluminum compounds are extremely pyrophoric (ignite spontaneously in air) and must be handled with extreme caution using proper techniques under an inert atmosphere [3].

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis.

References and Further Reading

- Gavrilenko, V.V. (2003). One-step synthesis of trialkylaluminum derivatives and dialkylaluminum hydrides by the reaction of alkaline metal aluminum hydrides with α-olefins and alkylaluminum chlorides. Russian Chemical Bulletin, 52, 168–169 [1].

- Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica. J Phys Chem B. (2005). 109(12), 5667-77 [2].

- Stepwise Synthesis of Carboxyalumoxanes through Well-Defined Organoaluminum and Organogallium Carboxylatohydroxides. Inorg Chem. (2025). 64(18), 8981–8991 [3].

- US3328446A - Composition and process for separation of trialkylaluminum compounds [4].

References

- 1. One-step synthesis of trialkylaluminum derivatives and... [link.springer.com]

- 2. and computational studies of Experimental and... trialkylaluminum [pubmed.ncbi.nlm.nih.gov]

- 3. Stepwise Synthesis of Carboxyalumoxanes through Well ... [pmc.ncbi.nlm.nih.gov]

- 4. US3328446A - Composition and process for... - Google Patents [patents.google.com]

tributylaluminum chain transfer agent polymerization

Workflow for Chain Transfer Agent Screening

The diagram below outlines a high-throughput workflow for screening and optimizing a chain transfer polymerization, which can be adapted for tributylaluminum [1] [2].

Experimental Protocol for Chain Transfer Polymerization Screening

This protocol synthesizes methods from the search results for high-throughput screening of chain transfer agents (CTAs), which you can apply to tributylaluminum [1] [2].

Objective: To screen polymerization conditions and determine the chain transfer constant (C_s) for a CTA.

Materials:

- Monomer: (e.g., Ethylene, Vinyl Acetate, Butyl Acrylate [1])

- Catalyst/Initiator: (e.g., Nickel α-diimine catalyst activated by MAO [2] or AIBN [1])

- Chain Transfer Agent (CTA): Tributylaluminum (TnBA). Caution: Pyrophoric! Handle under inert atmosphere.

- Solvent: Anhydrous Toluene or other suitable solvent.

- Equipment: Parallel pressure reactors or an automated flow chemistry platform with online NMR and SEC [1] [2].

Procedure:

Preparation of Stock Solutions (In a Glovebox):

High-Throughput Polymerization Run:

- In multiple parallel reactor vessels, charge with solvent and monomer.

- Using automated syringes, add the catalyst stock solution.

- Vary the concentration of the TnBA stock solution across the reactor array to create a gradient of

[CTA]/[M](e.g., from 0 to1.0 x 10⁻³). - Pressurize the reactors with ethylene (if gas) and initiate polymerization by heating to the target temperature (e.g.,

70-100 °C[1]).

Real-Time Reaction Monitoring:

- Use inline low-field NMR (

60 MHz) to track monomer conversion in real-time by monitoring the disappearance of monomer signals [1]. - Use an automated sampling system coupled to Size Exclusion Chromatography (SEC) to periodically withdraw samples and determine the molecular weight (

M_n) and dispersity (Ð) of the formed polymer [1].

- Use inline low-field NMR (

Polymer Analysis and Characterization:

- Molecular Weight: Analyze final polymer samples by SEC against narrow polystyrene standards [1].

- End-group Analysis: Use

¹³C NMRto characterize polymer end-groups. A decrease in vinyl chain ends (from β-H elimination) and an increase in saturated ends is indicative of successful chain transfer [2].

Data Analysis and Kinetic Modeling

The quantitative data generated from the screening should be analyzed to determine key kinetic parameters. The table below summarizes the core parameters to be extracted.

| Parameter | Description | Measurement Technique |

|---|---|---|

| Monomer Conversion | Fraction of monomer consumed over time. | Inline ¹H NMR [1] |

Number-Average Molecular Weight (M_n) |

Average molecular weight of the polymer chains. | Size Exclusion Chromatography (SEC) [1] [2] |

| Dispersity (Ð) | Molecular weight distribution (M_w/M_n). |

Size Exclusion Chromatography (SEC) [1] [2] |

Rate of Propagation (R_p or k_p) |

Speed of the chain growth reaction. | Calculated from monomer uptake data [2] |

Chain Transfer Constant (C_s) |

Efficiency of the CTA; C_s = k_{tr}/k_p. |

Slope of 1/X_n vs. R_p * [CTA]/[M] [1] |

A Path Forward for Your Research

To proceed with your work on tributylaluminum, I suggest the following steps:

- Consult Specialized Databases: Search platforms like SciFinder or Reaxys using "tributylaluminum chain transfer" as a key query to find primary literature with specific numerical data.

- Adapt the Protocol: The high-throughput workflow and protocol provided are an excellent starting point. You can directly use them, substituting your specific catalyst and monomer systems.

- Focus on Safety: Given the similarities between TnBA and diethylzinc, ensure all pyrophoric material handling is conducted in a glovebox or using rigorous Schlenk techniques [2].

References

metathesis reaction aluminum chloride butyllithium

Reagent Profiles and Specifications

Understanding the properties of the starting materials is crucial for experimental design and safety assessment.

Table 1: Aluminum Chloride (AlCl₃) Profile

| Parameter | Specification / Description |

|---|---|

| Chemical Formula | AlCl₃ [1] |

| Modality | Small Molecule [1] |

| Molar Mass | 133.341 g/mol [1] |

| Common Uses | Lewis acid catalyst; active ingredient in antiperspirants (up to 15%) and topical hemostatic agents [1] |

| Mechanism as Antiperspirant | Causes obstruction of distal sweat gland ducts via protein precipitation and mechanical plug formation [1] |

| Pharmacokinetics (Oral) | ~17-30% absorption; Vd: 38.4 ± 6.4 mL/kg; Protein binding: ~98%; Half-life: ~5.3 hours [1] |

| Toxicity (Oral LD₅₀ in rat) | 3470 mg/kg [1] |

Table 2: sec-Butyllithium (C₄H₉Li) Profile

| Parameter | Specification / Description |

|---|---|

| CAS Number | 598-30-1 [2] |

| Chemical Formula | C₄H₉Li [2] |

| Molar Mass | 64.05 g/mol [2] |

| Typical Commercial Form | 1.3 mol/L solution in hexane [2] |

| Purity (Activity) | ≥ 98% [2] |

| Primary Applications | Strong base and nucleophile in organic synthesis; initiator in anionic polymerization; synthesis of pharmaceuticals and fine chemicals [2] |

| Storage & Handling | Tightly closed container in a closed, dry, ventilated place [2] |

| Transport Information | UN 3394, Class 4 [2] |

Critical Safety and Handling Protocols

The extreme reactivity of these reagents demands rigorous safety protocols.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended when handling large quantities.

- Handling Aluminum Chloride: This compound is corrosive and can cause severe skin and eye irritation [1]. Handle it in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

- Handling sec-Butyllithium: This organolithium reagent is highly reactive and pyrophoric (ignites spontaneously in air) [2]. All procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk-line or glovebox techniques. Use syringes and cannulas that are dry and purged with inert gas.

- Emergency Preparedness: Have appropriate fire extinguishers (e.g., Class D for metal fires) and dry sand readily available. Have a clear plan for spill containment and neutralization.

Research Context and Potential Synthetic Pathways

While a direct metathesis protocol is not detailed in the search results, the properties of the reagents indicate likely research contexts.

- Aluminum Chloride as a Lewis Acid: Anhydrous AlCl₃ is one of the most commonly used Lewis acids, particularly in Friedel-Crafts alkylation and acylation reactions [1]. Its role in a metathesis with an organolithium compound would likely be to generate another organoaluminum species.

- Generation of Trialkylaluminum Compounds: A metathesis reaction between AlCl₃ and three equivalents of RLi is a classical method to synthesize trialkylaluminum compounds (AlR₃).

- Use in Ionic Liquids for Electrochemistry: A significant portion of the search results focuses on the reaction of AlCl₃ with organic chlorides (like 1-butyl-3-methylimidazolium chloride) to form chloroaluminate ionic liquids [3] [4]. These are not simple metathesis reactions but complex equilibria systems used as electrolytes in aluminum-ion batteries, involving ions like AlCl₄⁻ and Al₂Cl₇⁻ [3] [4]. The reaction with butyllithium follows a different pathway, as butyllithium provides an alkyl anion rather than a chloride anion.

Experimental Workflow for Organoaluminum Synthesis

The diagram below outlines a general workflow for handling highly reactive reagents and synthesizing organometallic compounds, based on standard practices in the field.

Key Considerations for Protocol Development

- Solvent Selection: Use strictly dry and aprotic solvents (e.g., hexane, toluene, diethyl ether) to prevent decomposition of the reagents.

- Stoichiometry: The molar ratio of AlCl₃ to butyllithium will determine the product. A 1:3 ratio targets tri-sec-butylaluminum, while other ratios may yield chloride-bridged oligomers.

- Reaction Monitoring: The reaction is likely exothermic. Use an ice bath to control the temperature. The formation of a precipitate (LiCl) and potential changes in the solution's color or consistency can be observed.

- Product Characterization: The intended product, tri-sec-butylaluminum, is expected to be a pyrophoric liquid. It can be characterized by 1H NMR, 13C NMR, and 27Al NMR spectroscopy. 27Al NMR is a particularly powerful tool for characterizing aluminum-containing species, as indicated by its use in studying chloroaluminate ionic liquids [5] [3].

Important Limitations and Next Steps

A primary limitation of the current search is that it does not provide a specific, detailed experimental procedure for the metathesis reaction between aluminum chloride and butyllithium.

- "synthesis of trialkylaluminum compounds"

- "preparation of tri-sec-butylaluminum"

- "organoaluminum synthesis via metathesis"

References

- 1. : Uses, Interactions, Aluminum of Action chloride Mechanism [go.drugbank.com]

- 2. China Cheap Sec- Butyllithium 丨CAS 598-30-1 Manufacturers... [leapchem.com]

- 3. and 1-butyl-3-methylimidazolium chloroaluminate ionic ... [sciencedirect.com]

- 4. Electrode reactions on the aluminum electrode in 1-butyl-3- ... [sciencedirect.com]

- 5. 27Al and 13C NMR studies of aluminium -dialkylimidazolium... chloride [semanticscholar.org]

tributylaluminum carbon-carbon bond formation reactions

Overview of Carbon-Carbon Bond Formation Reactions

| Reaction Type | Key Reagent / Condition | Application / Note |

|---|---|---|

| Grignard Addition [1] | Grignard reagent (RMgX), carbonyl substrate | Nucleophilic addition to carbonyl groups to form alcohols; powerful nucleophile and strong base [1] |

| Aldol Reaction [1] | Aldehyde/Ketone, base or acid catalyst | Forms β-hydroxy carbonyl compounds; proceeds via enol or enolate mechanism [1] |

| Diels-Alder Reaction [1] | Diene + Dienophile | Cycloaddition to form six-membered rings; concerted mechanism with two sigma bonds formed in one step [1] |

| Michael Addition [1] | Donor (enolate) + α,β-unsaturated carbonyl | Conjugate addition; mild C–C bond formation method [1] |

| Wittig Reaction [1] | Aldehyde/Ketone + Phosphonium ylide | Forms alkenes and triphenylphosphine oxide [1] |

| Photoredox C–H Functionalization [2] | Iridium photocatalyst, alkene | Selective C–C bond formation at unactivated sp3 C–H bonds via 1,5-hydrogen atom transfer [2] |

| Fe-Electrocatalytic Giese [3] | FeCl₂ catalyst, electrochemical cell, PPh₃ | Redox-neutral deoxygenative addition of alcohols to alkenes (Michael acceptors) [3] |

Detailed Experimental Protocol Example

While not for tributylaluminum, the following detailed protocol for an Iron-Electrocatalytic Deoxygenative Giese Reaction [3] illustrates the level of detail required for complex organometallic transformations.

- Reaction Setup: Conduct the reaction in an undivided electrochemical cell at room temperature under an inert atmosphere [3].

- Electrodes: Use a carbon plate as the anode and a nickel foam as the cathode [3].

- Reagents:

- Substrates: 4-phenyl-2-butanol (1, 0.2 mmol) and 4-tert-butylstyrene (2, 2.0 equiv) [3].

- Catalyst System: FeCl₂ (15 mol%), IPr·HCl ligand (L1, 15 mol%), triphenylphosphine (PPh₃, 4.0 equiv) [3].

- Additives: Tetra-n-butylammonium bromide (TBAB, 4.0 equiv, acts as halogen source and electrolyte), N,N-Diosopropylethylamine (DIPEA, 4.0 equiv), nBu₄NBF₄ (0.5 equiv, additional electrolyte) [3].

- Solvent: N,N-Dimethylacetamide (DMA) [3].

- Electrical Conditions: Constant current of 6 mA [3].

- Reaction Time: 16 hours [3].

- Work-up and Isolation: After completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired compound (3) [3].

Experimental Workflow for C–C Bond Formation

The diagram below outlines a general workflow for developing and executing a carbon-carbon bond formation reaction, integrating critical steps like planning and safety.

References

tributylaluminum synthetic rubber production application

Introduction to Tributylaluminum in Rubber Synthesis

Tributylaluminum is a trialkylaluminum compound that belongs to a class of organoaluminum reagents widely used as catalysts and co-catalysts in the production of synthetic elastomers. While the provided search results offer greater detail on related compounds like trimethylaluminum (TMA) and triisobutylaluminum, the general principles and applications are transferable to tributylaluminum, as they share similar reactive properties as Lewis acids and catalyst activators in Ziegler-Natta and related polymerization systems [1] [2] [3]. Its primary function in synthetic rubber production is to activate the main catalyst, often a transition metal or rare-earth compound, thereby controlling the polymerization's stereoselectivity to produce rubber with specific desired microstructures [4] [2].

Detailed Experimental Protocols

Protocol 1: Production of cis-1,4-Polyisoprene Using a Rare-Earth Metal Catalyst System

This protocol is adapted from research on aluminum alkyls that switch the selectivity of isoprene polymerization [4].

- Primary Catalyst Preparation: Synthesize or obtain a rare-earth metal complex, such as yttrium amidinate [4]. A typical catalyst composition may involve a lanthanide compound (e.g., neodymium chloride) combined with a proton-donating agent [2].

- Co-catalyst Addition: In an inert atmosphere glove box, introduce tributylaluminum (TnBA) as a co-catalyst. The molar ratio of Al to the rare-earth metal (Y) is critical. To achieve a switch in selectivity from 3,4- to cis-1,4-polyisoprene, a ratio of approximately 5:1 (TnBA:Y) may be used, based on analogous studies with trimethylaluminum [4].

- Polymerization Reaction:

- Monomer: Purify isoprene by passing it through a column of activated alumina to remove inhibitors.

- Solvent: Use a dry, deoxygenated inert hydrocarbon solvent like toluene or hexane [2].

- Procedure: In a sealed reactor under a nitrogen atmosphere, charge the solvent, isoprene monomer, and the catalyst system (primary catalyst and TnBA co-catalyst).

- Conditions: Conduct the reaction at a temperature between 20°C to 80°C for several hours until desired monomer conversion is achieved [2].